Product packaging for 1-(Benzenesulfonyl)-7-bromo-2-iodoindole(Cat. No.:CAS No. 2514953-08-1)

1-(Benzenesulfonyl)-7-bromo-2-iodoindole

Cat. No.: B2957543
CAS No.: 2514953-08-1
M. Wt: 462.1
InChI Key: ZJTMYUXNIWRGEE-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Heterocycle in Chemical Synthesis

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical synthesis. rsc.orgnih.gov Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its profound importance. nih.govresearchgate.net Many biologically active alkaloids, such as tryptophan, serotonin, and melatonin, feature the indole core, highlighting its fundamental role in biochemistry. beilstein-journals.orgnih.gov

The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it a versatile platform for a wide range of chemical transformations. researchgate.net This reactivity allows for the introduction of various functional groups, enabling the synthesis of diverse and complex molecular architectures. Consequently, the development of efficient and selective methods for the synthesis and functionalization of indoles remains a vibrant area of research in organic chemistry. bldpharm.comresearchgate.net

The Role of Halogenation in Indole Functionalization

Halogenation represents a powerful and widely employed strategy for the functionalization of the indole nucleus. thieme-connect.demdpi.com The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the indole ring provides synthetic "handles" for subsequent transformations, most notably in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org The regioselectivity of halogenation is a critical aspect, with different positions on the indole ring exhibiting distinct reactivities towards electrophilic halogenating agents.

Halogenated indoles are key intermediates in the synthesis of a plethora of complex molecules. mdpi.com For instance, iodoindoles and bromoindoles are frequently utilized in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.de This versatility makes halogenated indoles indispensable building blocks in the construction of intricate molecular frameworks for drug discovery and materials science.

N-Sulfonyl Protecting Groups in Indole Chemical Research

The nitrogen atom of the indole ring is susceptible to various reactions, which can interfere with desired transformations at other positions. Therefore, the protection of the indole nitrogen is often a crucial step in multi-step syntheses. N-sulfonyl groups, such as the benzenesulfonyl (besyl) group, are among the most effective and widely used protecting groups for this purpose.

The electron-withdrawing nature of the sulfonyl group serves several important functions. Firstly, it deactivates the indole ring towards unwanted electrophilic attack. Secondly, it enhances the acidity of the N-H proton, facilitating N-alkylation and other N-functionalization reactions. Finally, the benzenesulfonyl group can direct metallation to the C2 position of the indole ring, enabling selective functionalization at this site. The benzenesulfonyl group is generally stable to a wide range of reaction conditions and can be readily removed when no longer needed, making it a valuable tool in the synthetic chemist's arsenal.

Contextualization of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole within Advanced Organic Synthesis

The compound this compound is a strategically designed molecule that embodies the principles of modern organic synthesis. Its structure incorporates several key features that make it a highly valuable intermediate for the construction of complex molecular targets.

The benzenesulfonyl group on the nitrogen atom serves as a robust protecting group, ensuring the stability of the indole core during subsequent synthetic manipulations. Furthermore, the presence of two distinct halogen atoms at the C7 and C2 positions offers orthogonal reactivity, a cornerstone of advanced synthetic strategy. The iodine atom at the C2 position is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, compared to the bromine atom at the C7 position. thieme-connect.de

This differential reactivity allows for a stepwise and selective functionalization of the indole scaffold. For instance, a Sonogashira coupling could be performed selectively at the C2 position, introducing an alkyne moiety, while leaving the C7-bromo bond intact for a subsequent Suzuki coupling to introduce an aryl or heteroaryl group. This sequential cross-coupling approach provides a powerful pathway to rapidly assemble complex, three-dimensional molecules from a single, versatile starting material.

The strategic placement of the bromo and iodo substituents, combined with the directing and protecting effects of the benzenesulfonyl group, positions this compound as a key building block for the synthesis of highly substituted indoles. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and optoelectronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9BrINO2S B2957543 1-(Benzenesulfonyl)-7-bromo-2-iodoindole CAS No. 2514953-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-7-bromo-2-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-12-8-4-5-10-9-13(16)17(14(10)12)20(18,19)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTMYUXNIWRGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=CC=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzenesulfonyl 7 Bromo 2 Iodoindole

Precursor Synthesis and Halogenation Strategies

Regioselective Bromination of Indole (B1671886) Scaffolds

Achieving regioselective bromination at the C7 position of an indole is a significant synthetic challenge due to the higher intrinsic nucleophilicity of the C3, C2, and other positions on the benzenoid ring. Direct bromination of unprotected indole typically yields 3-bromoindole as the major product. Therefore, C7 functionalization often requires a directing-group strategy nih.govacs.orgrsc.org.

While methods for C7 functionalization are evolving, the electrophilic bromination of an N-protected indole, such as 1-(benzenesulfonyl)indole, is a key step. The N-sulfonyl group deactivates the pyrrole (B145914) ring, reducing the likelihood of attack at C3 and influencing the regioselectivity of electrophilic substitution on the benzene (B151609) ring. For analogous heterocyclic systems like indazoles, regioselective C7 bromination has been successfully achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF), often requiring elevated temperatures to drive the reaction rsc.orgnih.gov. This approach provides the necessary 7-bromo-1-(benzenesulfonyl)indole precursor for subsequent functionalization.

Table 1: Representative Conditions for Regioselective C7 Bromination This table presents generalized conditions based on protocols for similar heterocyclic systems, as direct precedents for this specific substrate are limited.

ReagentSolventTemperatureTime (h)Typical Yield
N-Bromosuccinimide (NBS)DMF80 °C4 - 675-85% nih.gov
N-Bromosuccinimide (NBS)CH₂Cl₂Room Temp12 - 18Moderate rsc.org

Regioselective Iodination of Indole Scaffolds

The introduction of an iodine atom at the C2 position is achieved through a powerful strategy in indole chemistry: directed ortho-metalation. The N-benzenesulfonyl group is critical for this step, as it significantly increases the acidity of the proton at the C2 position. This allows for selective deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) google.com.

The reaction is typically carried out under anhydrous conditions at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The strong base selectively abstracts the C2 proton to form a 2-lithio-indole intermediate. This nucleophilic intermediate is then "quenched" by the addition of an electrophilic iodine source, most commonly a solution of molecular iodine (I₂). This sequence reliably installs the iodine atom exclusively at the C2 position, leaving other positions, including the C7-bromo substituent, intact.

Table 2: General Protocol for C2-Iodination via Lithiation

StepReagentSolventTemperatureDescription
1. Lithiationn-Butyllithium (n-BuLi)THF-78 °CDeprotonation at the C2 position to form the lithiated intermediate.
2. QuenchingIodine (I₂) in THF-78 °C to RTQuenching the organolithium intermediate with an electrophilic iodine source.

Sequential Halogenation Protocols for Dihalogenated Indoles

The synthesis of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole requires a defined sequence of reactions due to the directing effects of the substituents. The most logical and efficient pathway is as follows:

N-Sulfonylation: Protection of the indole nitrogen with benzenesulfonyl chloride.

C7-Bromination: Electrophilic bromination of the N-sulfonylated indole using a reagent like NBS to yield 7-bromo-1-(benzenesulfonyl)indole.

C2-Iodination: Directed ortho-metalation of the 7-bromo-1-(benzenesulfonyl)indole intermediate with n-BuLi, followed by quenching with I₂ to furnish the final product.

This sequence is crucial because the N-sulfonyl group is required to direct the C2-iodination. Furthermore, performing the bromination on the N-protected ring provides better control over the regioselectivity compared to brominating an unprotected indole. The reactivity of different halogenated positions allows for selective transformations; for instance, C-I bonds are generally more reactive than C-Br bonds in subsequent cross-coupling reactions, making this sequential approach valuable for creating building blocks for further diversification researchgate.net.

Installation of the N-Benzenesulfonyl Moiety

N-Sulfonylation Techniques in Indole Functionalization

The attachment of a benzenesulfonyl group to the indole nitrogen is a standard and robust transformation in organic synthesis. The reaction involves the deprotonation of the indole N-H followed by nucleophilic attack on benzenesulfonyl chloride. A common and effective method utilizes a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like DMF or THF. The hydride base irreversibly deprotonates the indole nitrogen to form the indolide anion, which then readily reacts with benzenesulfonyl chloride to form the stable sulfonamide linkage. Alternative conditions involve using a tertiary amine base like pyridine, which can also function as the solvent.

Protective Group Strategies in Indole Chemistry

The use of N-protecting groups is a cornerstone of modern indole synthesis and functionalization. The indole N-H proton is acidic and the ring system is highly electron-rich, making it susceptible to undesired reactions under both acidic and basic conditions.

The N-benzenesulfonyl group serves as a powerful electron-withdrawing group (EWG). Its strategic importance in this synthesis is twofold:

Deactivation and Stabilization: It significantly reduces the nucleophilicity of the pyrrole ring, particularly at the highly reactive C3 position. This prevents unwanted side reactions such as polymerization or electrophilic attack during the C7-bromination step.

Directing Group for C2-Functionalization: As previously mentioned, the EWG nature of the sulfonyl moiety renders the C2-proton the most acidic proton on the indole ring system. This acidification is the key that enables highly regioselective deprotonation with strong bases, providing a reliable entry point for functionalization at the C2 position, which is otherwise less accessible. The benzenesulfonyl group thus transforms the indole's inherent reactivity to achieve a substitution pattern that would be difficult to obtain directly.

Convergent and Divergent Synthetic Approaches to the Target Compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies. Convergent syntheses would involve the coupling of pre-functionalized fragments, while divergent pathways would build upon a common intermediate to introduce the desired substituents in a stepwise manner.

A plausible synthetic route to this compound can commence from commercially available or readily synthesized pre-halogenated indole precursors. For instance, starting with a bromo- or iodo-substituted indole allows for the subsequent introduction of the remaining functional groups.

One potential pathway begins with 7-bromoindole. The synthesis would then proceed through N-sulfonylation followed by iodination at the C2 position. Alternatively, starting with 2-iodoindole, the synthesis would involve N-sulfonylation and subsequent bromination at the C7 position. The reactivity and regioselectivity of each step are crucial for the successful synthesis of the target compound.

Starting MaterialReagents and ConditionsIntermediate/Product
7-Bromoindole1. Benzenesulfonyl chloride, Base (e.g., NaH), Solvent (e.g., DMF) 2. N-Iodosuccinimide (NIS), Solvent (e.g., CH3CN)This compound
2-Iodoindole1. Benzenesulfonyl chloride, Base (e.g., NaH), Solvent (e.g., DMF) 2. N-Bromosuccinimide (NBS), Solvent (e.g., CH2Cl2)This compound

This table represents a hypothetical reaction scheme based on common organic synthesis transformations.

A divergent approach to the synthesis of this compound would involve the sequential introduction of the halogen and sulfonyl groups onto the indole core. This pathway offers flexibility in the order of functionalization, which can be optimized to achieve the desired regiochemistry and yield.

A likely sequence would start with the N-sulfonylation of indole to protect the nitrogen atom and activate the indole ring for subsequent electrophilic substitution. The resulting 1-(benzenesulfonyl)indole can then undergo regioselective bromination at the C7 position, followed by iodination at the C2 position. The order of halogenation is critical, as the electronic properties of the substituted indole will influence the regioselectivity of the subsequent halogenation step.

StepReactionReagents and Conditions
1N-SulfonylationIndole, Benzenesulfonyl chloride, Base (e.g., NaH), Solvent (e.g., DMF)
2Bromination1-(Benzenesulfonyl)indole, N-Bromosuccinimide (NBS), Solvent (e.g., CH2Cl2)
3Iodination1-(Benzenesulfonyl)-7-bromoindole, N-Iodosuccinimide (NIS), Solvent (e.g., CH3CN)

This table outlines a plausible sequential synthesis based on established indole functionalization methods.

Recent studies have explored various methods for the selective halogenation and sulfonylation of indoles. For instance, high-yield selective bromination and iodination of indoles have been achieved using N-halosuccinimides in N,N-dimethylformamide. semanticscholar.org Furthermore, direct C2-sulfonylation of indoles has been reported using sulfonyl hydrazides mediated by iodophor/H2O2 in an aqueous phase, which could be a potential alternative for the introduction of the sulfonyl group. nih.gov

Catalytic and Organometallic Methods

Modern synthetic chemistry heavily relies on catalytic and organometallic methods to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of functionalized indoles.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are instrumental in the synthesis and functionalization of indole derivatives. nih.govorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org

In the context of synthesizing precursors for this compound, a Stille coupling could be employed to construct the indole ring itself or to introduce substituents at specific positions. For example, a suitably substituted o-iodoaniline could be coupled with an organotin-containing alkyne, followed by cyclization to form the indole core. While no direct synthesis of the target compound using Stille coupling has been reported, the general applicability of this method to indole synthesis is well-established. nih.gov

General Reaction Scheme for Stille Coupling:

R¹-X + R²-Sn(Alkyl)₃ → R¹-R² + X-Sn(Alkyl)₃ (in the presence of a Pd catalyst)

ComponentExample
Organic Halide (R¹-X)Aryl iodide, Aryl bromide
Organostannane (R²-Sn(Alkyl)₃)Vinylstannane, Arylstannane
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
SolventToluene, DMF, THF

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. nih.gov This reaction is widely used in organic synthesis due to the stability and low toxicity of the organoboron reagents. mdpi.com

For the derivatization of the this compound scaffold, the Suzuki-Miyaura coupling could be a powerful tool. The bromine and iodine atoms on the indole ring are suitable handles for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C7 and C2 positions. The differential reactivity of the C-I and C-Br bonds could potentially allow for selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, enabling selective coupling at the C2 position. nih.gov

General Reaction Scheme for Suzuki-Miyaura Coupling:

R¹-X + R²-B(OR)₂ → R¹-R² + X-B(OR)₂ (in the presence of a Pd catalyst and a base)

ComponentExample
Organic Halide (R¹-X)This compound
Organoboron Reagent (R²-B(OR)₂)Phenylboronic acid, Thiophene-2-boronic acid
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventDioxane/H₂O, Toluene/H₂O, DMF

Directed Lithiation and Electrophilic Quenching Reactions

The synthesis of this compound can be effectively achieved through directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, the N-benzenesulfonyl group serves as a directed metalation group (DMG), guiding the deprotonation to a specific position on the indole nucleus.

The process begins with the N-protection of 7-bromoindole with benzenesulfonyl chloride. The resulting 1-(Benzenesulfonyl)-7-bromoindole is then subjected to lithiation. The N-sulfonyl group is a potent DMG that directs lithiation to the C2 position of the indole ring. This is due to the ability of the sulfonyl group's oxygen atoms to coordinate with the lithium cation of the organolithium base (typically n-butyllithium or sec-butyllithium), stabilizing the transition state for proton abstraction at the adjacent C2 position. wikipedia.org This interaction overcomes the natural propensity of the indole ring to undergo electrophilic attack at the C3 position. bhu.ac.in

The reaction sequence is as follows:

N-Protection: 7-bromoindole is reacted with benzenesulfonyl chloride in the presence of a base to form 1-(Benzenesulfonyl)-7-bromoindole.

Directed Lithiation: The protected indole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base selectively abstracts the proton at the C2 position, forming a 2-lithioindole intermediate.

Electrophilic Quenching: The highly reactive aryllithium intermediate is then "quenched" by introducing an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. This results in the formation of the C-I bond at the C2 position, yielding the final product, this compound.

This method provides excellent control over the position of iodination, which would be difficult to achieve using classical electrophilic halogenation methods due to the high reactivity of the indole C3 position. bhu.ac.inresearchgate.net

StepReagentPosition TargetedIntermediate/Product
Protection Benzenesulfonyl chlorideN11-(Benzenesulfonyl)-7-bromoindole
Lithiation n-ButyllithiumC22-Lithio-1-(benzenesulfonyl)-7-bromoindole
Quenching Iodine (I₂)C2This compound

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indoles. nih.govsciforum.net While specific protocols for this compound are not extensively documented, the application of microwave irradiation to related transformations suggests its potential utility.

Microwave heating can be particularly effective in the N-sulfonylation step and potentially in the halogenation steps under certain conditions. For instance, the Bischler indole synthesis, a classical method, has been successfully adapted to microwave-assisted, solvent-free conditions, significantly reducing reaction times and improving yields. organic-chemistry.org Similarly, microwave irradiation has been employed in catalyst-free syntheses of other nitrogen-containing heterocycles, highlighting its broad applicability. organic-chemistry.org

A hypothetical microwave-assisted protocol for a key step, such as the initial bromination of 1-(Benzenesulfonyl)indole, could involve the following:

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes organic-chemistry.orgmdpi.com
Temperature Often high, requires bulk heatingRapid, uniform heating to target temp. sciforum.net
Solvent High-boiling point solventsCan be performed solvent-free or in polar solvents
Yield VariableOften improved organic-chemistry.org

The efficiency of MAOS stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize side product formation. sciforum.net

Chemo- and Regioselectivity in Synthesis

Achieving the specific substitution pattern of this compound requires precise control over both chemo- and regioselectivity. This involves introducing two different halogens at two specific, and not the most intuitively reactive, positions of the indole core.

Control of Halogenation Positional Isomers

The primary challenge in synthesizing this molecule is the selective introduction of bromine at C7 and iodine at C2. Direct electrophilic halogenation of a simple indole typically occurs at the electron-rich C3 position. bhu.ac.inresearchgate.netyoutube.com Therefore, a multi-step, directed strategy is necessary.

A plausible synthetic route would involve:

Starting with 7-bromoindole: This commercially available or synthetically accessible precursor ensures the bromine is correctly positioned from the outset. This strategy bypasses the challenge of selectively brominating the C7 position of an already formed indole ring, which is difficult to control.

N-Protection: As described previously, the introduction of the benzenesulfonyl group serves a dual purpose: it protects the nitrogen and, more importantly, sets up the directed lithiation.

Directed C2-Iodination: The directed lithiation/quenching sequence (Section 2.4.2) provides near-perfect regioselectivity for the introduction of iodine at the C2 position. The bulky N-sulfonyl group and its ability to chelate lithium are key to directing the deprotonation away from other potential sites. orgsyn.org

This sequence ensures that the formation of other positional isomers, such as those with bromine at C4, C5, or C6, or iodine at C3, is effectively suppressed.

Influence of the N-Protecting Group on Indole Reactivity

The choice of the N-protecting group is critical in indole chemistry, as it profoundly modulates the reactivity of the heterocyclic ring. researchgate.netresearchgate.net The N-benzenesulfonyl group is a strong electron-withdrawing group, which has several significant effects:

Increased Acidity of C2-H: By withdrawing electron density, the sulfonyl group increases the acidity of the proton at the C2 position. This makes it the most favorable site for deprotonation by a strong base like n-BuLi, enabling the directed lithiation strategy. researchgate.net

Deactivation towards Electrophilic Attack: The electron-withdrawing nature of the benzenesulfonyl group deactivates the indole ring towards classical electrophilic aromatic substitution. rsc.org This is advantageous because it prevents unwanted side reactions, such as electrophilic attack at the highly nucleophilic C3 position, which is a common issue with N-unprotected or N-alkylated indoles. bhu.ac.in

Steric Hindrance: The bulky nature of the benzenesulfonyl group can provide steric hindrance, further influencing the regioselectivity of reactions.

The table below summarizes the influence of different types of N-substituents on indole reactivity compared to the benzenesulfonyl group.

N-Substituent TypeElectronic EffectReactivity at C2 (Lithiation)Reactivity at C3 (Electrophilic Attack)
-H (Unprotected) NeutralLowHigh
-Alkyl (e.g., -CH₃) Electron-donatingLowVery High
-Boc Electron-withdrawingModerate (directs to C2/C7) orgsyn.orgReduced
-Benzenesulfonyl (-SO₂Ph) Strongly electron-withdrawingHigh (strongly directs to C2) researchgate.netresearchgate.netStrongly Reduced

This deliberate choice of an N-benzenesulfonyl protecting group is therefore not merely a passive protection strategy but an active and essential element in controlling the chemo- and regioselectivity of the entire synthetic sequence. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Benzenesulfonyl 7 Bromo 2 Iodoindole

Intramolecular Rearrangement Processes

While intermolecular reactions are well-documented for haloindoles, intramolecular processes can also occur under specific conditions, leading to the formation of novel polycyclic structures. For 1-(Benzenesulfonyl)-7-bromo-2-iodoindole, intramolecular reactions could potentially be triggered by introducing a suitable tethered reaction partner.

An example of a relevant intramolecular process is the Heck reaction. If a vinyl group were introduced at a position that allows for cyclization, an intramolecular Heck reaction could lead to the formation of a new ring fused to the indole (B1671886) core. Research on other bromoindoles has demonstrated the feasibility of Pd(0)-catalyzed intramolecular Heck reactions to synthesize carbolines and other fused systems. acs.org The benzenesulfonyl group, however, can sometimes participate in unexpected intramolecular couplings, which necessitates careful selection of reaction conditions. acs.org

Reaction Pathway Elucidation

The elucidation of reaction pathways for the transformations of this compound relies on established mechanistic principles of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism involves a catalytic cycle consisting of three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond. For this compound, this step occurs preferentially at the more labile C2-I bond.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. In a Heck reaction, the alkene coordinates to the palladium and inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The selectivity observed in these reactions is primarily dictated by the initial oxidative addition step. The weaker C-I bond allows for a lower activation energy for this step compared to the C-Br bond, thus ensuring the preferential formation of the C2-functionalized product under controlled conditions. Further reaction at the C7 position would require more forcing conditions to overcome the higher activation barrier for the oxidative addition to the C-Br bond.

Unlocking Complex Molecules: The Synthetic Versatility of this compound

In the intricate world of advanced organic synthesis, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Among these, the indole scaffold holds a place of prominence, forming the core of numerous natural products and pharmaceutically active compounds. The strategic introduction of various substituents onto the indole ring allows for a vast diversification of its chemical properties and biological activities. A noteworthy, albeit specialized, reagent in this field is the compound this compound. This trifunctionalized indole derivative, featuring a protecting group on the nitrogen and two distinct halogen atoms at key positions, serves as a powerful and versatile platform for the synthesis of a wide array of complex heterocyclic systems.

Applications in Advanced Organic Synthesis

The unique structural features of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole, specifically the presence of three distinct reactive sites, render it a highly valuable intermediate in the synthesis of elaborate organic molecules. The benzenesulfonyl group not only protects the indole (B1671886) nitrogen but also activates the C2 position, while the differentially reactive bromo and iodo substituents at the C7 and C2 positions, respectively, allow for selective and sequential chemical transformations.

The utility of this compound as a versatile synthetic building block stems from the orthogonal reactivity of its carbon-halogen bonds. The carbon-iodine bond at the C2 position is significantly more reactive towards transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the carbon-bromine bond at the C7 position. This difference in reactivity allows for the selective introduction of a wide range of substituents at the 2-position while leaving the 7-position available for subsequent functionalization.

For instance, a Sonogashira coupling could be performed to introduce an alkyne group at C2, followed by a Suzuki coupling to append an aryl group at C7. This stepwise approach provides precise control over the introduction of different functionalities, making it an ideal starting material for the synthesis of polysubstituted indoles.

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

Halogen at Indole Position Bond Relative Reactivity in Pd-catalyzed Cross-Coupling
Iodine at C2 C-I High

This differential reactivity is a cornerstone of its application, enabling a modular approach to the synthesis of complex indole derivatives.

Building upon its role as a versatile building block, this compound is a key precursor for a diverse range of highly functionalized indole derivatives. The sequential and selective nature of the cross-coupling reactions that can be performed at the C2 and C7 positions allows for the synthesis of indoles with tailored substitution patterns.

For example, a research endeavor might target the synthesis of a 2-alkynyl-7-arylindole derivative. Starting with this compound, the synthesis could proceed as follows:

Selective Sonogashira Coupling: The C2-iodo bond is selectively coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Subsequent Suzuki Coupling: The resulting 1-(benzenesulfonyl)-7-bromo-2-alkynylindole can then be subjected to a Suzuki coupling with an arylboronic acid to introduce the aryl group at the C7 position.

Deprotection: Finally, removal of the benzenesulfonyl protecting group would yield the desired 2-alkynyl-7-aryl-1H-indole.

This strategic functionalization is instrumental in creating libraries of compounds for drug discovery and materials science applications.

The application of this compound extends to the construction of complex fused polycyclic heterocyclic systems, such as azulenoindoles. These intriguing molecules, which contain an azulene (B44059) ring fused to an indole nucleus, have garnered interest due to their unique electronic and photophysical properties.

A plausible synthetic strategy for an azuleno[1,2-b]indole system could involve an intramolecular cyclization of a precursor derived from this compound. The synthesis could be envisioned to start with the introduction of a suitable side chain at the C7 position via a cross-coupling reaction. This side chain would contain the necessary carbon atoms to form the seven-membered ring of the azulene moiety. Subsequent functionalization at the C2 position could set the stage for a final ring-closing reaction, leading to the formation of the fused polycyclic system. The synthesis of azulene derivatives often involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or electron-rich olefins. nih.gov

Highly substituted indoles: By introducing a variety of substituents at the C2 and C7 positions.

Fused heterocyclic systems: Through intramolecular cyclization strategies.

Novel scaffolds for medicinal chemistry and materials science: By enabling the creation of previously inaccessible molecular designs.

The strategic application of this versatile building block significantly expands the synthetic chemist's toolbox for accessing novel and complex indole-based molecules.

Computational and Theoretical Investigations of 1 Benzenesulfonyl 7 Bromo 2 Iodoindole

Electronic Structure and Molecular Orbital Analysis

At present, specific peer-reviewed studies detailing the electronic structure and molecular orbital analysis of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole are not available in the surveyed scientific literature. Computational studies on analogous compounds, such as halogenated indoles and N-sulfonylindoles, suggest that the electronic properties of this molecule would be significantly influenced by the interplay of the electron-withdrawing benzenesulfonyl group and the halogen substituents.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

There is currently a lack of published research employing quantum chemical calculations to elucidate the reaction mechanisms specifically involving this compound. General knowledge of indole (B1671886) chemistry suggests that reactions would likely proceed via intermediates where the electronic nature of the substituents plays a critical role. For instance, in reactions involving electrophilic attack, the regioselectivity would be dictated by the electron density distribution across the indole ring, which is modulated by the competing effects of the halogens and the sulfonyl group. Similarly, for reactions involving the carbon-iodine bond, such as cross-coupling reactions, computational studies could provide valuable information on the transition state energies and reaction pathways. However, such specific computational data for the title compound has not been found in the existing literature.

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling to predict the reactivity and regioselectivity of this compound has not been specifically reported. However, based on the known electronic effects of the substituents, some general predictions can be made. The N-benzenesulfonyl group is a strong electron-withdrawing group, which generally deactivates the indole ring towards electrophilic substitution. The bromine at the 7-position and the iodine at the 2-position further influence the electronic landscape.

Computational models, such as those based on Density Functional Theory (DFT), would be instrumental in quantifying these effects by calculating atomic charges, electrostatic potential maps, and Fukui functions. This data would allow for a more precise prediction of the most likely sites for nucleophilic and electrophilic attack. Without such specific studies, predictions remain qualitative.

Advanced Spectroscopic Characterization and Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing.

Detailed research into publicly available scientific literature and crystallographic databases did not yield a reported single crystal X-ray diffraction structure for 1-(Benzenesulfonyl)-7-bromo-2-iodoindole. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. High-resolution techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A thorough review of scientific literature indicates that the specific ¹H and ¹³C NMR spectral data for this compound have not been published. As such, a table of chemical shifts (δ) and coupling constants (J) for its complete structural assignment cannot be provided.

Advanced Vibrational Spectroscopy (e.g., Raman, Resonant IR) for Molecular Vibrational Dynamics

Specific experimental data from advanced vibrational spectroscopic techniques such as Raman or Resonant IR for this compound are not available in the reviewed literature. Therefore, a detailed analysis of its molecular vibrational dynamics based on experimental spectra cannot be presented.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, allowing for the confident determination of its elemental formula. Analysis of the fragmentation patterns can further corroborate the proposed structure.

A search of the scientific literature did not uncover published high-resolution mass spectrometry data for this compound. Information regarding its precise mass-to-charge ratio (m/z) and characteristic fragmentation pathways under techniques like electrospray ionization (ESI) or electron impact (EI) is currently unavailable.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(benzenesulfonyl)-7-bromo-2-iodoindole?

  • Methodological Answer : A common approach involves sequential halogenation and sulfonylation of the indole scaffold. For bromination, electrophilic substitution at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C). Iodination at the 2-position may require directed metalation or use of iodine monochloride (ICl). The benzenesulfonyl group is typically introduced via sulfonylation of the indole nitrogen using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. Purification via flash chromatography or recrystallization is critical to isolate the product in high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing 7-bromo vs. 5-bromo regioisomers via coupling constants).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or UHPLC-ESI-MS to verify molecular weight and isotopic patterns (e.g., bromine and iodine signatures) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>97% recommended for biological studies) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Avoid dust generation; collect spills in sealed containers for disposal as halogenated waste .

Advanced Research Questions

Q. How do the electronic and steric effects of the bromo and iodo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • The 7-bromo group is more reactive than the 2-iodo group in Suzuki-Miyaura couplings due to lower bond dissociation energy of C–Br vs. C–I. However, the iodo substituent at the 2-position may sterically hinder access to the catalytic site.
  • To test this, design a comparative study using Pd(PPh₃)₄ as a catalyst with aryl boronic acids. Monitor reaction rates via TLC and quantify yields using HPLC. Computational modeling (DFT) can further elucidate steric/electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for benzenesulfonyl indole derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls). For example, if a study reports antiproliferative activity against HeLa cells, validate using the same cell passage number and serum concentration.
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with bioactivity .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases).
  • QSAR Models : Train models on existing indole-sulfonamide inhibitors to correlate substituent properties (e.g., Hammett σ values for Br/I) with IC₅₀ data. Validate predictions via in vitro kinase assays .

Q. What is the role of the benzenesulfonyl group in modulating solubility and bioavailability?

  • Methodological Answer :
  • LogP Measurement : Compare partition coefficients (octanol/water) of the parent indole vs. the sulfonylated derivative.
  • Caco-2 Permeability Assay : Assess intestinal absorption potential. The sulfonyl group may reduce permeability due to increased polarity but improve aqueous solubility for intravenous formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.